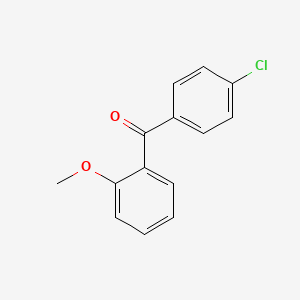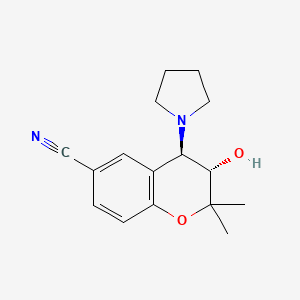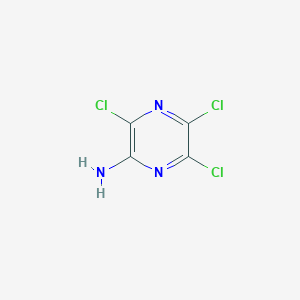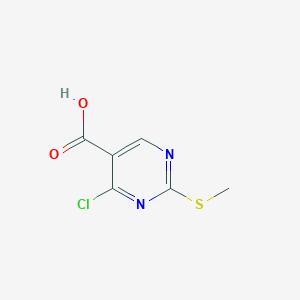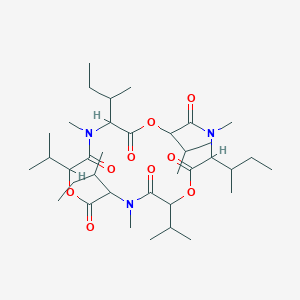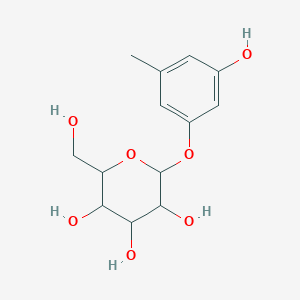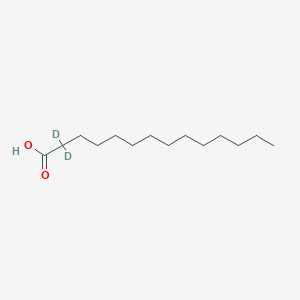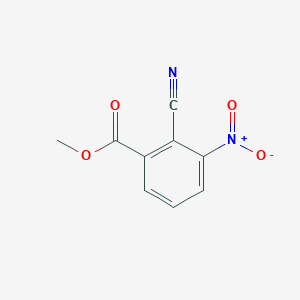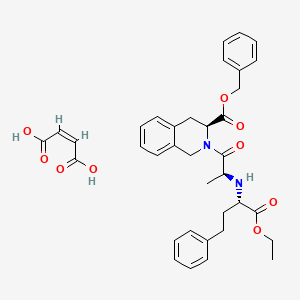
lepomerine
Descripción general
Descripción
Lepomerine is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a member of the phenylpiperidine class of compounds and has been shown to have a variety of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Alzheimer’s Disease Treatment
Leptomerine has shown potential as a treatment for Alzheimer’s disease due to its ability to inhibit acetylcholinesterase (AChE). This enzyme breaks down the neurotransmitter acetylcholine, which is essential for learning and memory. By inhibiting AChE, Leptomerine can potentially increase acetylcholine levels in the brain, thereby improving cognitive function in Alzheimer’s patients .
Neuroprotective Agent
Research indicates that Leptomerine may serve as a neuroprotective agent. Its anticholinesterase activity suggests it could help in preserving neural structures and functions, potentially aiding in the treatment of neurodegenerative diseases beyond Alzheimer’s .
Antioxidant Properties
Leptomerine may possess antioxidant properties, which could make it useful in combating oxidative stress. Oxidative stress is implicated in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer .
Cognitive Enhancer
In addition to its potential Alzheimer’s treatment, Leptomerine could be explored as a cognitive enhancer for non-pathological situations, such as improving memory and learning abilities in healthy individuals .
Therapeutic Agent for Cholinergic System Disorders
Given its mechanism of action, Leptomerine could be investigated for treating other disorders of the cholinergic system, such as myasthenia gravis, which is characterized by weakness and rapid fatigue of muscles under voluntary control .
Mecanismo De Acción
Target of Action
Leptomerine, also known as “lepomerine”, primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the brain. By inhibiting AChE, leptomerine increases the level of acetylcholine in the brain, which can improve cholinergic functions .
Mode of Action
Leptomerine interacts with AChE and inhibits its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration in the brain. The increased level of acetylcholine can enhance cholinergic neurotransmission, which is often impaired in conditions like Alzheimer’s disease .
Biochemical Pathways
The primary biochemical pathway affected by leptomerine is the cholinergic pathway. By inhibiting AChE, leptomerine prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft. This enhances the transmission of signals in cholinergic neurons .
Pharmacokinetics
As a general rule, the pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The inhibition of AChE by leptomerine leads to an increase in the concentration of acetylcholine in the brain. This can improve cholinergic functions and alleviate symptoms of neurological disorders like Alzheimer’s disease, where a deficiency of acetylcholine is often observed .
Propiedades
IUPAC Name |
1-methyl-2-propylquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-3-6-10-9-13(15)11-7-4-5-8-12(11)14(10)2/h4-5,7-9H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCLDHNLTJDYEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)C2=CC=CC=C2N1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Leptomerine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





